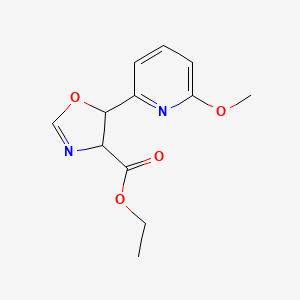

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-13-10)8-5-4-6-9(14-8)16-2/h4-7,10-11H,3H2,1-2H3 |

InChI Key |

FMUGTKGMGPYHIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(OC=N1)C2=NC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 5-(6-hydroxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate.

Reduction: Formation of 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazoline-4-carboxylate.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a methoxy-substituted pyridine ring and an oxazole ring. Its molecular formula is , and it has a molecular weight of 250.25 g/mol . This compound's unique structural features contribute to its biological activity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate exhibits promising biological activities. Studies on its interaction with biological targets suggest it may bind to specific receptors or enzymes, modulating biological pathways and leading to antimicrobial and anticancer effects. Further research is needed to elucidate the precise molecular mechanisms involved in these interactions.

Applications

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications across different fields:

- Medicinal Chemistry: Due to its unique structure, this compound is explored for potential therapeutic applications.

- Materials Science: This compound is also being looked at for use in materials science.

Structural Analogues

Several compounds share structural similarities with Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate | Similar oxazole structure; different pyridine substitution | Potentially different biological activity due to substitution position |

| Ethyl 5-(7-methoxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole | Contains a thiazole ring instead of an oxazole | Explored for different therapeutic applications |

| 5-(3-(2,6-Dichloro)phenoxy)propyl)-3-methylisoxazole | Isoxazole structure; phenoxy group | Known for specific drug targets in cancer therapy |

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Electronic Effects : The 6-methoxypyridin-2-yl group likely donates electron density via resonance, altering reactivity in catalysis or drug-target interactions compared to electron-withdrawing substituents (e.g., thiadiazoles in ).

- Biological Activity : While hydroxyphenyl analogs () may exhibit antioxidant properties, the target compound’s pyridine moiety could enhance binding to enzymatic pockets, warranting further pharmacological studies.

Biological Activity

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |

| Canonical SMILES | CCOC(=O)C1C(OC=N1)C2=NC(=CC=C2)OC |

The unique combination of a methoxy-substituted pyridine and an oxazole ring contributes to its biological activity and potential applications in medicinal chemistry and materials science.

Synthesis Methods

Synthesis typically involves the cyclization of 6-methoxypyridine-2-carboxylic acid with ethyl oxalyl chloride under basic conditions using triethylamine. This method allows for the formation of the target compound with high yield and purity.

Antimicrobial Properties

Research indicates that Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The exact mechanisms are still under investigation but may involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has been identified as a potential inhibitor of key enzymes involved in disease processes. For example, it exhibits inhibitory activity against thymidylate synthase, which is critical in DNA synthesis and repair. This inhibition could provide a basis for developing new chemotherapeutic agents targeting rapidly dividing cancer cells .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 μg/mL. The study utilized a broth microdilution method to assess antimicrobial efficacy against various pathogens.

Research on Anticancer Mechanisms

In a recent investigation focusing on lung cancer cells, Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate was found to induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.